molecular formula C5H13NO B589737 Dimepranol-d6 CAS No. 97964-89-1

Dimepranol-d6

Cat. No.: B589737
CAS No.: 97964-89-1
M. Wt: 109.202
InChI Key: NCXUNZWLEYGQAH-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimepranol-d6 is a deuterated compound where the hydrogen atoms are replaced by deuterium. It is a derivative of dimethylaminopropanol and is used primarily in research settings. The molecular formula of this compound is C5H7D6NO, and it has a molecular weight of 109.2 .

Mechanism of Action

Target of Action

Dimepranol-d6, also known as inosine acedoben dimepranol, isoprinosine, or methisoprinol , is an antiviral drug that primarily targets the host’s immune system . It enhances T-cell lymphocyte proliferation and the activity of natural killer cells .

Mode of Action

this compound acts as an immunostimulant, an analog of thymus hormones . It modulates the immune system by enhancing T-cell lymphocyte proliferation and the activity of natural killer cells, increasing levels of pro-inflammatory cytokines, and thereby restoring deficient responses in immunosuppressed patients . It can also affect viral RNA levels and hence inhibit the growth of several viruses .

Biochemical Pathways

It is known to impact the host’s immune system, particularly the cell-mediated immune processes to viral infections . It stimulates the immune system, leading to enhanced T-cell lymphocyte proliferation and natural killer cell activity, and increased levels of pro-inflammatory cytokines .

Pharmacokinetics

It is known that inosine pranobex, a related compound, is rapidly absorbed from the gastrointestinal tract . The route of elimination is via urine . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of this compound’s action is the enhancement of the host’s immune response. This is achieved through the stimulation of T-cell lymphocyte proliferation, increased activity of natural killer cells, and elevated levels of pro-inflammatory cytokines . These effects help restore deficient responses in immunosuppressed patients and inhibit the growth of several viruses .

Preparation Methods

The preparation of Dimepranol-d6 involves the deuteration of Dimepranol. This process typically uses deuterated solvents and requires a controlled laboratory environment to ensure safety and precision . The reaction conditions must be carefully managed to achieve the desired level of deuteration. Industrial production methods for this compound are not widely documented, but the synthesis process generally involves similar principles as those used in laboratory settings.

Chemical Reactions Analysis

Dimepranol-d6 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dimepranol-d6 is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Properties

IUPAC Name

1-[bis(trideuteriomethyl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXUNZWLEYGQAH-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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